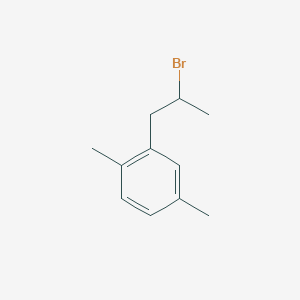
2-(2-Bromopropyl)-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromopropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a 2-bromopropyl group and two methyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) followed by the alkylation of the resulting brominated intermediate. One common method is as follows:
Bromination of p-Xylene:
p-Xylene is reacted with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to introduce a bromine atom at the benzylic position, forming 2-bromo-1,4-dimethylbenzene.Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Bromopropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
2-(2-Bromopropyl)-1,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or pharmacologically active compounds.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Chemical Reactions Studies: It serves as a model compound to study various chemical reactions and mechanisms.
作用机制
The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion .
相似化合物的比较
Similar Compounds
2-Bromopropane: A simpler compound with a similar bromine-containing structure but without the benzene ring.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring.
1,4-Dimethylbenzene (p-Xylene): The parent compound without the bromine and propyl groups.
Uniqueness
2-(2-Bromopropyl)-1,4-dimethylbenzene is unique due to the presence of both the benzene ring and the 2-bromopropyl group, which allows it to participate in a variety of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and research.
属性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
2-(2-bromopropyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7H2,1-3H3 |
InChI 键 |
WMBKJMOKZZHRMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


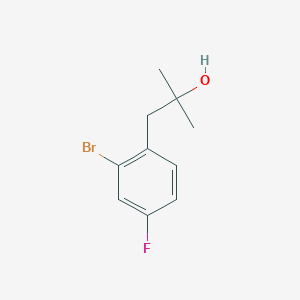
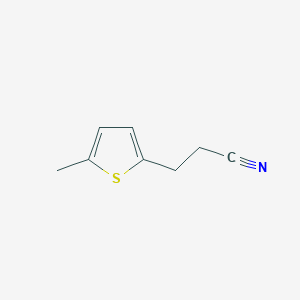
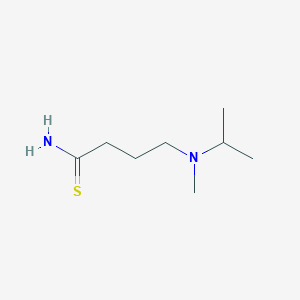
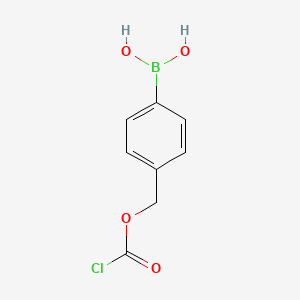
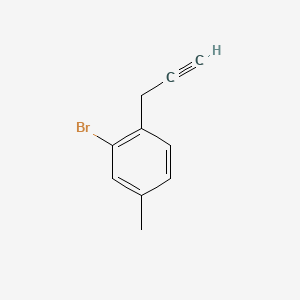
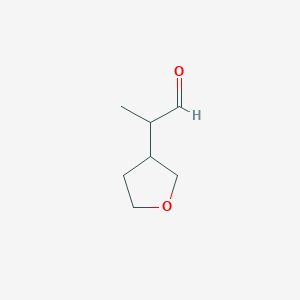
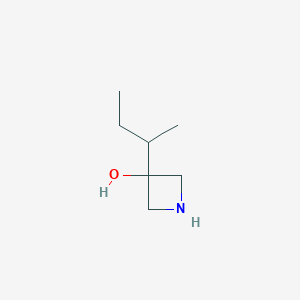
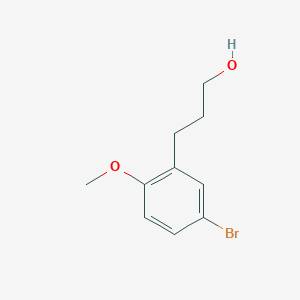
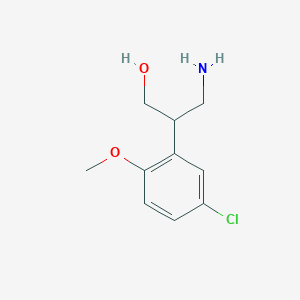
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
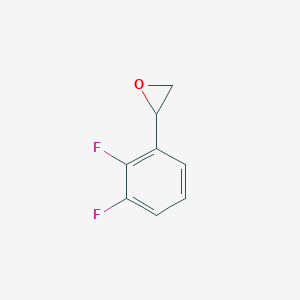
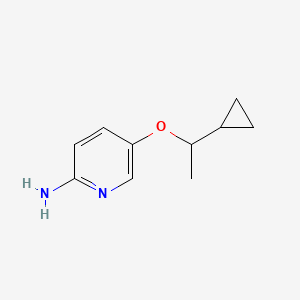

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
